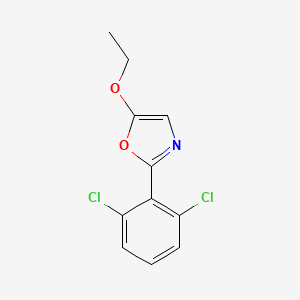
2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Transthyretin Amyloidogenesis Inhibitors
- Oxazoles with specific substitutions, such as a 3,5-dichlorophenyl substituent at the C(2) position and an ethyl or propyl group at the C(5) position, have been synthesized and evaluated for their potential as transthyretin (TTR) amyloid fibril inhibitors. These compounds showed significant reductions in amyloidogenesis, with specific substitutions enhancing their efficacy and binding selectivity (Razavi et al., 2005).
Photophysical and Nonlinear Optical Behaviour
- Novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized to study their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behaviour, with their nonlinear refractive index and absorption coefficient being significant (Murthy et al., 2013).
Coordination Chemistry in Organic Syntheses
- Oxazole derivatives, including 2-oxazolines, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These compounds offer versatility in ligand design and straightforward synthesis from readily available precursors (Gómez et al., 1999).
Antifungal Activity
- Certain oxazole derivatives, such as those derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane, demonstrate notable antifungal activity against pathogenic fungi, including Aspergillus fumigatus and Scedosporium apiospermum (Delcourt et al., 2004).
Anticoccidial Activity
- Some oxazole derivatives, particularly those with chlorophenyl substituents, have shown moderate anticoccidial activity, which is significant for developing treatments for coccidiosis (Mano et al., 1976).
Insect Neurobiology
- Oxazole compounds have been found to modulate adenylate cyclase in the silkworm Bombyx mori. Some compounds, including those with a 2,6-dichlorophenyl congener, demonstrated significant activation or inhibition of adenylate cyclase, indicating their potential use in pharmacological studies of biogenic amine receptors (Khan et al., 2003).
Safety and Hazards
The safety data sheet for a related compound, 2,6-Dichlorophenyl isocyanate, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .
Mécanisme D'action
Target of Action
It is structurally similar to diclofenac , a well-known non-steroidal anti-inflammatory drug (NSAID). Diclofenac primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Diclofenac, a structurally similar compound, is known to affect the arachidonic acid pathway by inhibiting the cox enzymes . This results in decreased production of prostaglandins, which are involved in inflammation and pain signaling.
Pharmacokinetics
Diclofenac, a related compound, is known to be 100% absorbed after oral administration, but due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption .
Result of Action
Based on its structural similarity to diclofenac, it can be inferred that it may reduce inflammation and pain by decreasing the production of prostaglandins .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-15-9-6-14-11(16-9)10-7(12)4-3-5-8(10)13/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGPNWEKMJSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

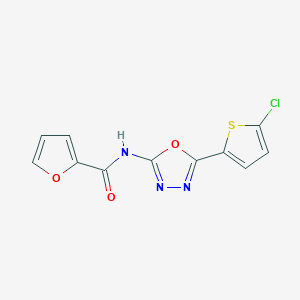
![2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2355458.png)
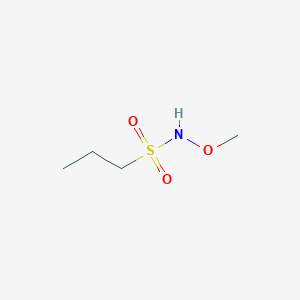

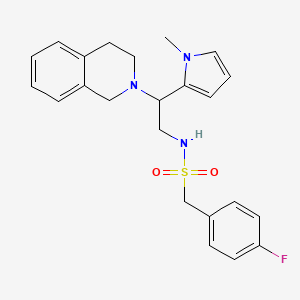
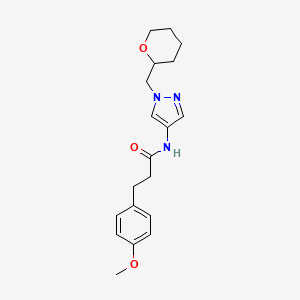
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2355467.png)
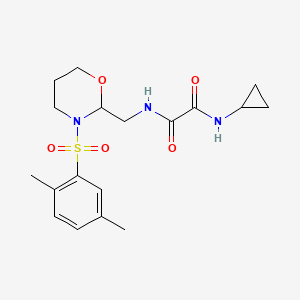
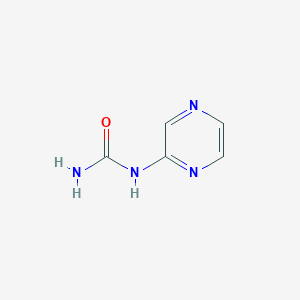


![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)